molecular formula C6H9NOS2 B14474069 2-(Ethanesulfinyl)-4-methyl-1,3-thiazole CAS No. 65962-76-7

2-(Ethanesulfinyl)-4-methyl-1,3-thiazole

Cat. No.: B14474069
CAS No.: 65962-76-7
M. Wt: 175.3 g/mol
InChI Key: MMOQURNWKBQENT-UHFFFAOYSA-N
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Description

2-(Ethanesulfinyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethanesulfinyl group attached to the thiazole ring, along with a methyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethanesulfinyl)-4-methyl-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiazole with ethanesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Another approach involves the oxidation of 2-(Ethylthio)-4-methyl-1,3-thiazole using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. This method requires careful control of reaction conditions to prevent over-oxidation and achieve the desired sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethanesulfinyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or sodium periodate.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the methyl group or the sulfinyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium periodate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of 2-(Ethanesulfonyl)-4-methyl-1,3-thiazole.

    Reduction: Formation of 2-(Ethylthio)-4-methyl-1,3-thiazole.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethanesulfinyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The thiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Ethylthio)-4-methyl-1,3-thiazole: Similar structure but with a sulfide group instead of a sulfinyl group.

    2-(Ethanesulfonyl)-4-methyl-1,3-thiazole: Similar structure but with a sulfone group instead of a sulfinyl group.

    4-Methyl-1,3-thiazole: Lacks the ethanesulfinyl group but shares the thiazole ring and methyl group.

Uniqueness

2-(Ethanesulfinyl)-4-methyl-1,3-thiazole is unique due to the presence of the sulfinyl group, which imparts specific chemical reactivity and potential applications. The sulfinyl group can undergo various chemical transformations, making the compound versatile for synthetic and industrial purposes. Additionally, the combination of the thiazole ring and the sulfinyl group may contribute to unique biological activities and interactions with molecular targets.

Properties

CAS No.

65962-76-7

Molecular Formula

C6H9NOS2

Molecular Weight

175.3 g/mol

IUPAC Name

2-ethylsulfinyl-4-methyl-1,3-thiazole

InChI

InChI=1S/C6H9NOS2/c1-3-10(8)6-7-5(2)4-9-6/h4H,3H2,1-2H3

InChI Key

MMOQURNWKBQENT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=NC(=CS1)C

Origin of Product

United States

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